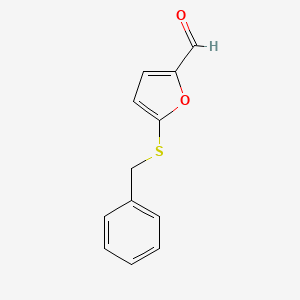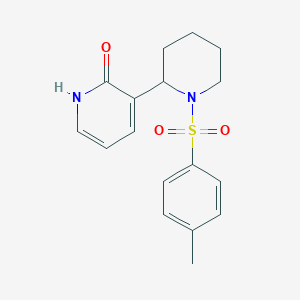
Sodium;4-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-chlorophenol, also known as sodium 4-chlorophenolate, is a chemical compound with the molecular formula C6H4ClONa. It is derived from 4-chlorophenol, a monochlorinated derivative of phenol. This compound is known for its antiseptic and antibacterial properties and has various applications in the medical and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions: Sodium 4-chlorophenol is typically synthesized by the neutralization of 4-chlorophenol with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve 4-chlorophenol in water.
- Add sodium hydroxide solution to the mixture.
- The reaction produces sodium 4-chlorophenolate and water.
Industrial Production Methods: In industrial settings, the production of sodium 4-chlorophenol involves large-scale neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve:
- Continuous mixing of 4-chlorophenol and sodium hydroxide in a reactor.
- Maintaining the reaction temperature and pH to optimize the conversion rate.
- Purification steps to remove any impurities and obtain the final product.
化学反应分析
Types of Reactions: Sodium 4-chlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocatechol.
Reduction: It can be reduced to form 4-chlorocyclohexanol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-chlorocatechol.
Reduction: 4-chlorocyclohexanol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Sodium 4-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: It is employed in studies related to enzyme inhibition and microbial activity.
Medicine: It has been used as an antiseptic and antibacterial agent in root canal therapy and topical ointments.
Industry: It is utilized in the production of pesticides, disinfectants, and other industrial chemicals.
作用机制
The primary mechanism of action of sodium 4-chlorophenol involves the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in microbial cells, leading to their death. The compound targets the sodium channel protein type 4 subunit alpha, inhibiting its function and causing cellular damage.
相似化合物的比较
Sodium 4-chlorophenol is unique compared to other chlorophenols due to its specific substitution pattern and properties. Similar compounds include:
2-Chlorophenol: Another monochlorinated phenol with different reactivity and applications.
3-Chlorophenol: Similar to 4-chlorophenol but with the chlorine atom in a different position, affecting its chemical behavior.
Pentachlorophenol: A highly chlorinated phenol with more potent antiseptic properties but higher toxicity.
属性
分子式 |
C6H5ClNaO+ |
|---|---|
分子量 |
151.54 g/mol |
IUPAC 名称 |
sodium;4-chlorophenol |
InChI |
InChI=1S/C6H5ClO.Na/c7-5-1-3-6(8)4-2-5;/h1-4,8H;/q;+1 |
InChI 键 |
CFPLEOLETMZLIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1O)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)






![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
![N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride](/img/structure/B11819107.png)
